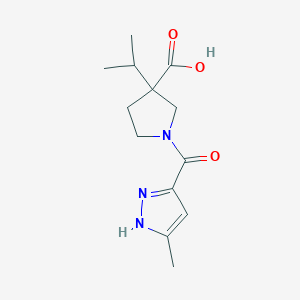![molecular formula C11H17N3S B6634251 N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a thian-based molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to have activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain.
Wirkmechanismus
The mechanism of action of N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine has been shown to have a range of biochemical and physiological effects. In addition to its activity against cancer cells and potential as a treatment for Alzheimer's disease, it has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in the development of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine in lab experiments is its high purity and yield, which makes it a reliable and consistent reagent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine. One area of focus is the development of anticancer drugs based on its activity against cancer cells. Another area of focus is the development of treatments for Alzheimer's disease based on its ability to inhibit the formation of amyloid plaques in the brain. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine has been achieved using several methods. One of the most common methods is the reaction of 4-thianone with 1-ethenylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-thianone with 1-ethenylpyrazole in the presence of a catalyst such as palladium on carbon. Both of these methods have been successful in producing N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine with high yield and purity.
Eigenschaften
IUPAC Name |
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-2-14-9-10(8-13-14)7-12-11-3-5-15-6-4-11/h2,8-9,11-12H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASNQRMLDDTVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)CNC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6634169.png)
![2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634179.png)
![3-[(2-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6634186.png)
![2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B6634191.png)
![N-[(2-chloro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6634192.png)
![6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)pyridine-2-carboxylic acid](/img/structure/B6634202.png)

![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)


